molecular formula C24H50N2O B101474 Stearamidoethyl diethylamine CAS No. 16889-14-8

Stearamidoethyl diethylamine

Cat. No.: B101474
CAS No.: 16889-14-8
M. Wt: 382.7 g/mol
InChI Key: KKBOOQDFOWZSDC-UHFFFAOYSA-N
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Description

Stearamidoethyl diethylamine (SDEA) is an important chemical compound that is widely used in research and in the production of various products. It is a derivative of diethylamine, a type of amine, and is composed of a long-chain fatty acid stearic acid and an amine group. It is a white, waxy solid with a slight odor and is soluble in water and alcohol. It has a melting point of 45-47°C and a boiling point of 130-135°C. SDEA is used in a variety of applications, including as a surfactant in cosmetics, as an emulsifier in food products, and as a stabilizer in polymers. In addition, it has a wide range of uses in laboratory experiments, as it is known to have a number of biochemical and physiological effects.

Scientific Research Applications

Emulsifier in Cosmetics and Topical Medications

Stearamidoethyl diethylamine (SD) is primarily known for its role as an emulsifier in cosmetics and topical medications. It facilitates the blending of ingredients in these products. However, it has been noted for causing allergic contact dermatitis in some cases. Studies have explored its sensitizing capacity, indicating that it is a moderate sensitizer, with a sensitizing rate in the range of 26-50%. This suggests that its use may be more suitable in prescription drugs rather than in widely used cosmetic products due to the potential risk of allergic reactions (Sun & Chen, 1994).

Industrial and Household Products

SD, after undergoing a process of quaternization with dimethyl sulfate, is used in a variety of industrial and household products. These include lubricants, detergents, shampoos, and softeners. Research has confirmed the reaction pathway for obtaining 1-(stearamidoethyl)-2-heptadecyl-2-imidazoline, a related compound, as a surface-active component in these products (Ruzic & Petrović, 2002).

Drug Delivery Systems

Studies have explored the role of SD and related compounds in enhancing the permeation of drugs through the skin. For instance, the effect of ion-pairing on the permeation of glibenclamide through rat skin was investigated using diethylamine, a compound related to SD. This study highlighted the importance of such compounds in increasing drug delivery through the skin (Ma et al., 2008).

Photodegradation of Pollutants

The effect of diethylamine, closely related to SD, on the photodegradation of pollutants like polychlorinated biphenyls (PCBs) has been studied. This research provides insights into the potential environmental applications of SD-related compounds in breaking down harmful substances (Lin et al., 2004).

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50N2O/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3/h4-23H2,1-3H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBOOQDFOWZSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68133-34-6 (phosphate)
Record name Diethylaminoethyl stearamide
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DSSTOX Substance ID

DTXSID9066128
Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Molecular Weight

382.7 g/mol
Source PubChem
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CAS No.

16889-14-8
Record name Amidoamine S
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Record name Diethylaminoethyl stearamide
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Record name Stearamidoethyl diethylamine
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name Octadecanamide, N-[2-(diethylamino)ethyl]-
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Record name N-[2-(diethylamino)ethyl]stearamide
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Record name STEARAMIDOETHYL DIETHYLAMINE
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Synthesis routes and methods

Procedure details

142.24 (0.5 mole) stearic acid and 58.09 g (0.5 mole) 2-diethylaminoethylamine are heated in toluene to produce 0.5 mole stearamidoethyl diethylamine. 76.53 g (0.2 mole) of the stearamidoethyl diethylamine are then reacted with 49.60 g (0.1 mole) 1,12-dibromoheptaethylene glycol to yield compound FF, N,N'di(stearamidoethyl)-N,N,N',N'-tetraethyl-1,12(3,6,9,12,15-pentaoxadodecylene)diammonium dibromide of the formula: ##STR15##
[Compound]
Name
142.24
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary concern surrounding the use of Stearamidoethyl diethylamine in topical formulations?

A: Research indicates that this compound, while effective as an emulsifier in medications and cosmetics, possesses a moderate sensitizing potential. Studies using the modified maximization test on guinea pigs revealed that 40% of the subjects were sensitized to a 1% concentration, classifying it as a "moderate sensitizer". [] This raises concerns about its potential to cause allergic contact dermatitis in humans, especially with repeated exposure. [, ]

Q2: Have there been reported cases of allergic reactions to this compound in humans?

A: Yes, there have been documented cases of allergic contact dermatitis attributed to this compound phosphate, a related compound. Four patients exhibited sensitivity to products containing the emulsifier, with three reacting to an over-the-counter lotion and one to a deodorant. [] Patch tests confirmed the link between the products and the allergic reactions, highlighting the need for awareness regarding this potential allergen. []

Q3: What makes identifying this compound as a potential allergen challenging?

A: Identifying this compound as the culprit in allergic contact dermatitis can be difficult due to several factors. Firstly, cationic surfactants, like this compound, are not commonly suspected as allergens, leading to potential underreporting. [] Secondly, pinpointing the specific ingredient responsible within a complex formulation requires meticulous testing with individual components, as demonstrated in the study where coded deletion and ingredient samples were necessary to confirm this compound phosphate as the allergen. []

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